molecular formula C14H16FN3S B2843490 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine CAS No. 923754-14-7

1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine

Cat. No.: B2843490
CAS No.: 923754-14-7
M. Wt: 277.36
InChI Key: IBKHGJNBHAOBOJ-UHFFFAOYSA-N
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Description

1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine is a complex organic compound that features a piperazine ring substituted with a thiazole moiety and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine typically involves the reaction of 4-fluorophenylthiourea with α-halo ketones under Hantzsch thiazole synthesis conditions. This reaction is facilitated by the presence of a green solvent such as ethanol . The process involves refluxing the mixture of reactants in ethanol, leading to the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the reaction efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect calcium channels and serotonin receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine is unique due to the combination of the piperazine ring, thiazole moiety, and fluorophenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-(piperazin-1-ylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3S/c15-12-3-1-11(2-4-12)14-17-13(10-19-14)9-18-7-5-16-6-8-18/h1-4,10,16H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKHGJNBHAOBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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